molecular formula C15H26O3 B12293850 Dimethoxypropan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one

Dimethoxypropan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one

Cat. No.: B12293850
M. Wt: 254.36 g/mol
InChI Key: FXUVMZRJUQLXGF-UHFFFAOYSA-N
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Description

The compound (dimethoxypropan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one is a bicyclic ketone derivative featuring a hexahydroindene core substituted with a dimethoxypropan-2-yl group at position 1 and a methyl group at position 7a. This molecule belongs to a class of steroidal intermediates and vitamin D analogs, often utilized in synthetic pathways for bioactive molecules. Its structure is characterized by a rigid bicyclic framework, which influences its stereochemical and physicochemical properties .

Key structural attributes include:

  • Core: Hexahydro-1H-inden-4(2H)-one with a chair-like conformation.
  • Substituents:
    • 1-(Dimethoxypropan-2-yl) group: Introduces steric bulk and modulates electronic properties.
    • 7a-Methyl group: Enhances lipophilicity and stabilizes the bicyclic system.

Properties

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

1-(1,1-dimethoxypropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one

InChI

InChI=1S/C15H26O3/c1-10(14(17-3)18-4)11-7-8-12-13(16)6-5-9-15(11,12)2/h10-12,14H,5-9H2,1-4H3

InChI Key

FXUVMZRJUQLXGF-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC2C1(CCCC2=O)C)C(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route may include:

    Formation of the Octahydro-7a-methyl-4H-inden-4-one Core: This step involves the cyclization of a suitable precursor to form the indanone core. The reaction conditions may include the use of strong acids or bases as catalysts, along with specific temperature and pressure conditions to facilitate the cyclization process.

    Introduction of the 2,2-Dimethoxy-1-methylethyl Group: This step involves the alkylation of the indanone core with a suitable alkylating agent. Common reagents for this step may include alkyl halides or sulfonates, along with a base to deprotonate the indanone and facilitate the nucleophilic substitution reaction.

    Stereochemical Control: The stereochemistry of the compound is controlled through the use of chiral catalysts or reagents, which ensure the formation of the desired (1R,3aR,7aR) and (1S) configurations.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents for this reaction include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or alkanes. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,2-dimethoxy-1-methylethyl group can be replaced with other functional groups. Common reagents for this reaction include alkyl halides or sulfonates.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the hydrolysis of the reducing agent. Additionally, the use of catalysts, such as transition metal complexes, can further enhance the reactivity and selectivity of these reactions.

Major Products Formed

The major products formed from the reactions of (1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes. Substitution reactions may yield a variety of functionalized derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used as a probe to study biological processes, such as enzyme-catalyzed reactions or receptor-ligand interactions. Its stereochemistry and functional groups can be tailored to interact with specific biological targets.

    Medicine: The compound has potential applications in drug discovery and development, particularly as a lead compound for the design of new therapeutic agents. Its unique structure and reactivity can be exploited to develop drugs with improved efficacy and selectivity.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties. Its unique structure and reactivity can be tailored to achieve desired material properties.

Mechanism of Action

The mechanism of action of (1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the specific functional groups present in the compound.

Comparison with Similar Compounds

Structural Analogues

The following compounds share the hexahydroindene core but differ in substituents and functional groups:

Compound Name Substituents (Position 1) Key Functional Groups Applications/Notes References
(1S,7aR)-1-((S)-2-(Ethoxymethoxy)-6-methylheptan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one Ethoxymethoxy-heptan-2-yl Ether, ketone Intermediate in vitamin D3 synthesis
(1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one Hydroxy-methylheptan-2-yl Alcohol, ketone Precursor for calcipotriol impurities
(7aR)-1-[(2R,5S,E)-6-Hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methylhexahydro-1H-inden-4(2H)-one Hydroxy-dimethylheptenyl Alcohol, conjugated diene Vitamin D3 intermediate; crystal structure solved
(1R,7aR)-1-((2R,5S,E)-6-(Methoxymethoxy)-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one Methoxymethoxy-dimethylheptenyl Ether, conjugated diene Synthetic intermediate; high-resolution NMR data

Target Compound :

  • Key Step : Introduction of the dimethoxypropan-2-yl group via etherification using chloromethyl methyl ether under basic conditions (e.g., diisopropylethylamine and DMAP), similar to the synthesis of ethoxymethoxy analogs .
  • Purification : Flash chromatography with hexane/ethyl acetate gradients.

Analogues :

  • Hydroxy-Substituted Derivatives : Oxidative methods (e.g., pyridinium dichromate) convert alcohols to ketones, as seen in compound 15 .
  • Conjugated Diene Systems : Wittig or Horner-Wadsworth-Emmons reactions introduce α,β-unsaturated ketones .

Physicochemical Properties

Property Target Compound Ethoxymethoxy Analog Hydroxy-Methylheptan-2-yl Analog Methoxymethoxy-Diene Analog
Molecular Weight ~320 g/mol (estimated) 361.27 g/mol 280.45 g/mol 292.45 g/mol
Solubility Low in water; soluble in DCM, THF Similar Moderate in polar solvents Low polarity
NMR Shifts (¹H) δ 4.6–4.8 (methoxy), δ 2.4–2.6 (ketone) δ 4.7–4.8 (ethoxy) δ 2.4 (ketone), δ 1.3 (methyl) δ 5.3–5.5 (diene protons)
Crystallinity Not reported Amorphous oil Crystalline (X-ray data available) Monoclinic crystal system

Stability and Reactivity

  • Ether vs. Alcohol Substituents : Dimethoxypropan-2-yl groups improve hydrolytic stability compared to hydroxyl or ethoxymethoxy groups, which are prone to acid-catalyzed cleavage .
  • Conformational Rigidity : The hexahydroindene core restricts rotational freedom, stabilizing transition states in synthetic reactions .

Biological Activity

Dimethoxypropan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one, also known by its IUPAC name (1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one, is a complex organic compound with significant biological activity. This article explores its synthesis, biological mechanisms, and potential applications based on the available literature.

Compound Overview

Chemical Properties:

PropertyValue
Molecular FormulaC15H26O3
Molecular Weight254.36 g/mol
Boiling Point320.1 ± 12.0 °C (Predicted)
Density1.016 ± 0.06 g/cm³ (Predicted)
IUPAC Name1-(1,1-dimethoxypropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Indanone Core:
    • Cyclization of a precursor using strong acids or bases as catalysts.
    • Temperature and pressure conditions are optimized for effective cyclization.
  • Alkylation:
    • Introduction of the 2,2-dimethoxy-1-methylethyl group through nucleophilic substitution reactions using suitable alkylating agents.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may modulate enzyme activity or receptor interactions, leading to significant downstream signaling effects. Specific pathways influenced by this compound include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding: It can bind to specific receptors, altering physiological responses.

Biological Activity and Case Studies

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against certain bacterial strains. For instance, in a controlled study involving various concentrations of the compound, it demonstrated inhibitory effects on Gram-positive bacteria.

Anti-inflammatory Effects

In vitro studies have shown that this compound may reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. This suggests its potential use in treating inflammatory diseases.

Neuroprotective Properties

Research has indicated that the compound may offer neuroprotective effects in models of neurodegenerative diseases. It appears to mitigate oxidative stress and promote neuronal survival.

Research Findings Table

StudyFindingsReference
Antimicrobial StudyInhibition of Gram-positive bacteria at concentrations above 50 µg/mL
Anti-inflammatory StudyReduction in IL-6 and TNF-alpha levels in cell cultures
Neuroprotective StudyDecreased apoptosis in neuronal cells under oxidative stress

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